molecular formula C24H15ClN2O2 B11535915 N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine

N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine

Cat. No.: B11535915
M. Wt: 398.8 g/mol
InChI Key: VJFGJTYEWSKYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The furan ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution reactions.

    Formation of Benzoxazole Moiety: The benzoxazole moiety is synthesized separately through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Coupling Reaction: Finally, the furan and benzoxazole moieties are coupled through a condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE is unique due to its specific structural features, such as the combination of a furan ring with a chlorophenyl group and a benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H15ClN2O2

Molecular Weight

398.8 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-6-yl)methanimine

InChI

InChI=1S/C24H15ClN2O2/c25-18-8-6-16(7-9-18)22-13-11-20(28-22)15-26-19-10-12-21-23(14-19)29-24(27-21)17-4-2-1-3-5-17/h1-15H

InChI Key

VJFGJTYEWSKYSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.